

Application Notes and Protocols for Assessing GNE-886 Cellular Permeability

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Compound of Interest

Compound Name: GNE-886

Cat. No.: B15571934

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Introduction

GNE-886 is a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain, playing a crucial role in epigenetic regulation by recognizing acetylated lysine residues on histones[1][2][3][4]. As a component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex, CECR2 is implicated in the DNA damage response[1]. The ability of **GNE-886** to reach its intracellular target is paramount for its therapeutic efficacy. Therefore, a thorough assessment of its cellular permeability is a critical step in its development as a potential therapeutic agent.

These application notes provide detailed protocols for evaluating the cellular permeability of **GNE-886** using standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay.

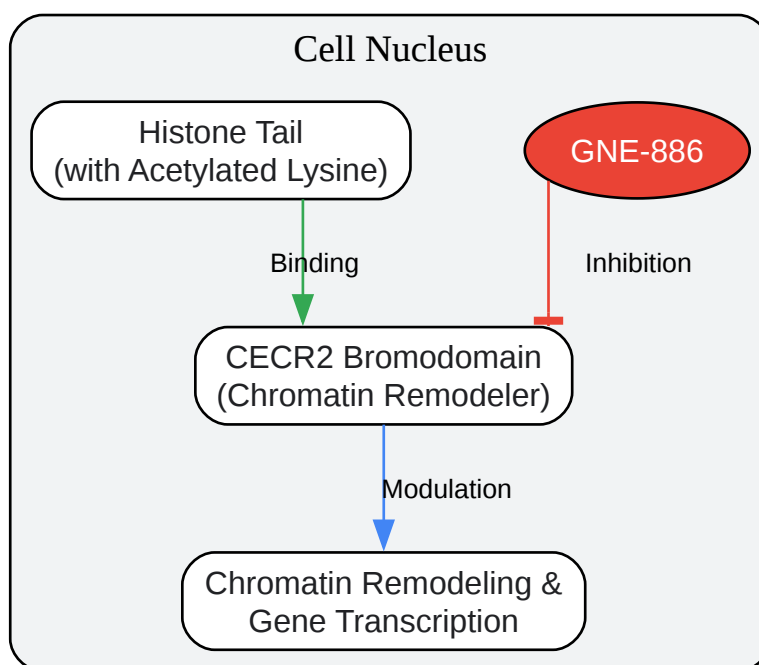
Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for **GNE-886** permeability as would be determined by the described protocols.

| Assay | GNE-886 Apparent Permeability (Papp) (x 10 ⁻⁶ cm/s) | Control Compounds Papp (x 10 ⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
|-----------|----------------------------------------------------------------------------|---------------------------------------------------------------------------|--------------|------------------------------------------|
| PAMPA | 15.2 | High Permeability Control: 25.0Low Permeability Control: <1.0 | N/A | High |
| Caco-2 | Apical to Basolateral (A- B): 8.5 | Atenolol (Low): <1.0Propranolol (High): >15.0 | 1.8 | Moderate to High |
| | Basolateral to Apical (B-A): 15.3 | | | |
| MDCK-MDR1 | Apical to Basolateral (A- B): 7.9 | Propranolol (High): >15.0 | 2.5 | Moderate, Potential P-gp Substrate |
| | Basolateral to Apical (B-A): 19.8 | | | |

Signaling Pathway

GNE-886 acts by inhibiting the CECR2 bromodomain, preventing it from binding to acetylated lysine residues on histone tails. This disrupts the normal function of the chromatin remodeling complex, impacting gene transcription and the DNA damage response.



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Caption: **GNE-886** inhibits CECR2 bromodomain binding to acetylated histones.

Experimental Protocols

The following are detailed protocols for assessing the cellular permeability of **GNE-886**.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive diffusion of a compound across an artificial lipid membrane and is a rapid method for predicting passive intestinal absorption.^{[5][6][7]}

Experimental Workflow:

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References

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